Hydroxycotinine
Overview
Description
Hydroxycotinine, also known as trans-3’-hydroxycotinine, is a primary metabolite of nicotine. It is formed in the liver through the action of the enzyme cytochrome P450 2A6 (CYP2A6) on cotinine, another nicotine metabolite. This compound is often used as a biomarker to assess nicotine exposure and metabolism in individuals, particularly in studies related to smoking and tobacco use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxycotinine can be synthesized from cotinine through hydroxylation. The reaction typically involves the use of CYP2A6 enzymes in a controlled laboratory setting. The process requires specific conditions such as the presence of cofactors like NADPH and oxygen to facilitate the hydroxylation reaction .
Industrial Production Methods: In industrial settings, this compound is produced using biotechnological methods that involve the cultivation of microorganisms expressing CYP2A6 enzymes. These microorganisms are engineered to convert cotinine to this compound efficiently. The production process includes fermentation, extraction, and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hydroxycotinine undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
Hydroxycotinine has several scientific research applications, including:
Chemistry: Used as a standard in analytical chemistry for the quantification of nicotine metabolites.
Biology: Serves as a biomarker for studying nicotine metabolism and its genetic variations.
Medicine: Utilized in clinical studies to assess smoking cessation therapies and nicotine replacement treatments.
Mechanism of Action
Hydroxycotinine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. It modulates the activity of these receptors, influencing neurotransmitter release and synaptic plasticity. The compound also activates the Akt/GSK3/synaptophysin pathway, which plays a role in synaptic density and cognitive functions .
Comparison with Similar Compounds
Cotinine: The immediate precursor of hydroxycotinine, also used as a biomarker for nicotine exposure.
Nornicotine: Another nicotine metabolite with distinct pharmacological properties.
Anabasine: A tobacco alkaloid not derived from nicotine metabolism but used as a marker for tobacco use.
Uniqueness of this compound: this compound is unique due to its specific formation pathway involving CYP2A6 and its role as a reliable biomarker for nicotine metabolism. Unlike cotinine, which is more commonly used, this compound provides additional insights into the rate of nicotine metabolism and genetic variations in CYP2A6 activity .
Properties
IUPAC Name |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKCJXZZNAUIQN-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873224 | |
Record name | trans-3'-Hydroxycotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34834-67-8, 108450-02-8 | |
Record name | Hydroxycotinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34834-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxycotinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3'-Hydroxycotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34834-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-HYDROXYCOTININE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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